2-[(3,4-dichlorophenyl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,4-dichlorophenyl)amino]ethan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to an aminoethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol typically involves the reaction of 3,4-dichloroaniline with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the nucleophilic attack of the amino group on the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-dichlorophenyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-[(3,4-dichlorophenyl)amino]acetaldehyde or 2-[(3,4-dichlorophenyl)amino]acetone.
Reduction: Formation of 2-[(3,4-dichlorophenyl)amino]ethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may inhibit or activate certain pathways, depending on its structure and the nature of the target. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,4-dichlorophenyl)methyl]amino]ethan-1-ol
- 2-amino-1-(3,4-dichlorophenyl)ethan-1-ol
- 3,4-dichlorophenethylamine
Uniqueness
2-[(3,4-dichlorophenyl)amino]ethan-1-ol is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
561277-07-4 |
---|---|
Molecular Formula |
C8H9Cl2NO |
Molecular Weight |
206.07 g/mol |
IUPAC Name |
2-(3,4-dichloroanilino)ethanol |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-2-1-6(5-8(7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 |
InChI Key |
UTCPSRWLEYKSAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCO)Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.